5-Ethylsulfonyl-1-phenyltetrazole
Overview
Description
5-Ethylsulfonyl-1-phenyltetrazole is a chemical compound with the molecular formula C9H10N4O2S . It is a derivative of 5-Phenyl-1H-tetrazole .
Synthesis Analysis
The synthesis of tetrazole derivatives, including this compound, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 224.240 Da .Chemical Reactions Analysis
Tetrazoles, including this compound, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
This compound is a crystalline light yellow powder . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications
Synthetic Utility in Tetrazole Derivatives 5-Ethylsulfonyl-1-phenyltetrazole exhibits synthetic versatility in the production of tetrazole derivatives. The compound has been utilized as a universal synthon for the synthesis of various tetrazole structures with functional substitutions on the heteroring carbon atom. It has shown promising results in interactions with C-, N-, and O-nucleophiles, facilitating the creation of 1-phenyltetrazoles with functional substituents (Gol'tsberg & Koldobskii, 1996).
Formation of Tetrazole Compounds In a related context, the formation of 5-phenyltetrazole has been achieved through the oxidation of certain hydrazidine compounds, leading to products like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-diphenyl-4-phenylsulfonylamino-4H-1,2,4-triazole. This process highlights the compound's relevance in the formation of complex heterocyclic structures (Ito, Tanaka, Kakehi, & Kawahata, 1978).
Dendrimer Synthesis this compound has been instrumental in the development of tetrazole-containing dendrimers. The reactions involving this compound have led to the creation of polytetrazoles and their derivatives, which are valuable in the synthesis of dendrimers following a divergent scheme. This application demonstrates the compound's utility in the realm of advanced polymeric and macromolecular chemistry (Artamonova, Zatsepina, & Koldobskii, 2004).
Mechanism of Action
The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The inhibition efficiencies of PT and BTA are comparable, with the advantage that PT acts at a much lower concentration .
Safety and Hazards
5-Ethylsulfonyl-1-phenyltetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . This suggests that 5-Ethylsulfonyl-1-phenyltetrazole, being a derivative of 5-Phenyl-1H-tetrazole, may also have potential applications in similar areas.
properties
IUPAC Name |
5-ethylsulfonyl-1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCSFHTLJFUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353798 | |
Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3206-46-0 | |
Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.